molecular formula C13H12FNO2 B7458026 N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide

N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide

Cat. No. B7458026
M. Wt: 233.24 g/mol
InChI Key: VOAFOBLPNHJSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as "PF-06282999" and belongs to the class of furan carboxamides.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide involves the inhibition of the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response. By inhibiting the activation of NF-κB, this compound can reduce the production of inflammatory cytokines and prevent inflammation.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide has several biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can also inhibit the production of reactive oxygen species, which can cause oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide in lab experiments is its ability to inhibit the activation of NF-κB, which can help in studying the role of this transcription factor in various physiological and pathological conditions. However, the limitations of using this compound include its complex synthesis process and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the research on N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide. One of the primary directions is to study the potential applications of this compound in the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another direction is to investigate the mechanism of action of this compound in detail and identify potential targets for drug development. Additionally, further research is needed to explore the safety and toxicity of this compound in vivo.
In conclusion, N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide is a promising compound with potential applications in the field of medicinal chemistry. This compound has shown significant anti-inflammatory properties and can inhibit the activation of NF-κB. Further research is needed to explore the potential applications of this compound and identify potential targets for drug development.

Synthesis Methods

The synthesis of N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide involves several steps. The first step is the preparation of 2-methylfuran-3-carboxylic acid, which is then reacted with 2-fluoro-5-methylphenylamine to obtain the desired compound. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide has shown promising results in several scientific research studies. One of the primary applications of this compound is in the treatment of inflammatory diseases. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which can help in reducing inflammation in the body.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-8-3-4-11(14)12(7-8)15-13(16)10-5-6-17-9(10)2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAFOBLPNHJSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide

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